molecular formula C14H22O4S B2887606 6-(Benzyloxy)hexyl methanesulfonate CAS No. 170656-31-2

6-(Benzyloxy)hexyl methanesulfonate

Cat. No. B2887606
CAS RN: 170656-31-2
M. Wt: 286.39
InChI Key: IZXSODCTKRBSNH-UHFFFAOYSA-N
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Description

“6-(Benzyloxy)hexyl methanesulfonate” is a chemical compound with the CAS Number: 170656-31-2 . It has a molecular weight of 286.39 and its IUPAC name is this compound . The compound is in the form of a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C14H22O4S . The InChI Code for this compound is 1S/C14H22O4S/c1-19(15,16)18-12-8-3-2-7-11-17-13-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 286.39 .

Scientific Research Applications

Catalytic Reactions and Synthesis

6-(Benzyloxy)hexyl methanesulfonate plays a significant role in various catalytic and synthetic reactions. In the synthesis of benzoxazoles, methanesulfonic acid, a related compound, acts as an effective catalyst, facilitating the reaction of 2-aminophenol with in situ generated acid chlorides from carboxylic acids. This process yields excellent results across a range of acids, including aryl, heteroaryl, and arylalkyl carboxylic acids (Kumar, Rudrawar, & Chakraborti, 2008). Similarly, in carbohydrate research, methanesulfonic acid has been utilized for the reductive ring-opening of O-benzylidene acetals, demonstrating its versatility as a substitute for ethereal HCl (Zinin et al., 2007).

Organic Chemistry Applications

In organic chemistry, methanesulfonate derivatives have been explored for various purposes. The compound 1H-Benzotriazol-1-yl methanesulfonate, for instance, serves as a selective N-mesylating agent, differentiating amino groups within molecules (Kim et al., 1999). Additionally, ferrous methanesulfonate has emerged as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Wang et al., 2011).

Environmental and Material Science

In the field of environmental and material science, methanesulfonic acid has been investigated for its role in the electrophilic addition of long-chain olefins to benzene, offering an environmentally benign alkylation route (Luong et al., 2004). Furthermore, the compound's use in the synthesis of high molecular weight polybenzoxazoles and their hydrolytic stability under acidic conditions has been studied, highlighting its utility in polymer science (Kim et al., 2005).

Mechanism of Action

The mechanism of action of methanesulfonate esters, such as “6-(Benzyloxy)hexyl methanesulfonate”, involves the fission of their alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

properties

IUPAC Name

6-phenylmethoxyhexyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4S/c1-19(15,16)18-12-8-3-2-7-11-17-13-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSODCTKRBSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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